Dolastatin 19 is a cytotoxic marine macrolide originally isolated from the sea hare Dolabella auricularia. This compound has garnered significant attention in the field of medicinal chemistry due to its potent biological activity, particularly against various cancer cell lines. Dolastatin 19 is classified as a marine natural product, which highlights its origin and relevance in the search for novel therapeutic agents derived from marine organisms.
Dolastatin 19 was first extracted from the marine mollusk Dolabella auricularia. This organism is known for producing a variety of bioactive compounds, making it a valuable source for drug discovery. The classification of Dolastatin 19 falls under macrolides, a group characterized by their large lactone ring structure, which is often associated with antibiotic and anticancer properties.
The synthetic route typically involves:
Advanced techniques such as high-performance liquid chromatography and mass spectrometry are utilized throughout the synthesis to monitor reaction progress and purify products . The careful selection of reagents and conditions is crucial for achieving the desired stereochemistry and yield.
Dolastatin 19 features a complex molecular structure characterized by a large lactone ring and multiple stereocenters. Its molecular formula is , with a molecular weight of approximately 396.53 g/mol. The structural configuration includes various functional groups that contribute to its biological activity, including amine and ester functionalities.
The structure can be represented as follows:
Dolastatin 19 undergoes several chemical reactions that are critical for its biological activity. These include:
The synthesis involves specific reaction conditions, such as using 2-chloro-1-methylpyridinium iodide for macrocyclization, demonstrating the importance of reaction environment in achieving high yields .
Dolastatin 19 exerts its cytotoxic effects primarily through disruption of microtubule dynamics, similar to other members of the dolastatin family. It binds to tubulin, inhibiting polymerization into microtubules, which is essential for cell division. This action leads to cell cycle arrest and apoptosis in sensitive cancer cell lines.
Data from biological assays indicate that Dolastatin 19 shows significant potency against various tumor types, making it a candidate for further development in cancer therapy .
Relevant data indicate that Dolastatin 19's stability can be influenced by pH and temperature, necessitating controlled storage conditions .
Dolastatin 19 has been primarily investigated for its potential as an anticancer agent. Its ability to inhibit cell division makes it valuable in:
Additionally, ongoing research aims to explore its applications in combination therapies, enhancing the effectiveness of existing treatments against resistant cancer strains .
Dolastatin 19 is a cytotoxic marine macrolide first isolated from the shell-less mollusk Dolabella auricularia (sea hare) collected in the Gulf of California. The initial discovery, led by the Pettit group in 2004, identified this compound during a systematic screening of marine organisms for antineoplastic agents [4]. Unlike peptidic dolastatins (e.g., dolastatin 10), dolastatin 19 belongs to a structurally distinct class of 14-membered macrolides featuring a cyclic hemiacetal and a 2,4-di-O-methyl-L-rhamnopyranoside moiety [1] [8]. Its isolation stemmed from the recognition that D. auricularia harbors diverse bioactive metabolites, likely of dietary origin. Research indicates that cyanobacterial symbionts (e.g., Caldora penicillata) are the true biosynthetic sources, with the sea hare sequestering these compounds through its algal diet [1] [7]. This ecological relationship underscores the complexity of sourcing marine natural products, where the nominal producer organism often acts as an intermediate host.
Table 1: Key Traits of Dolastatin 19 and Related Macrolides
Compound | Source Organism | Structural Class | Reported Bioactivity |
---|---|---|---|
Dolastatin 19 | Dolabella auricularia | 14-membered macrolide | Cytotoxicity (P388, MCF-7, KM20L2) |
Auriside A | D. auricularia (Japan) | 14-membered macrolide | Cytotoxicity |
Auriside B | D. auricularia (Japan) | 14-membered macrolide | Cytotoxicity |
Callipeltoside A | Callipelta sp. sponge | 14-membered glycosidic macrolide | Cytotoxicity |
The isolation of dolastatin 19 employed bioassay-guided fractionation, a critical methodology for identifying bioactive marine compounds amid complex matrices. Initial extracts of D. auricularia were screened against P388 murine lymphocytic leukemia cells and human cancer cell lines (e.g., breast MCF-7, colon KM20L2). Bioactivity tracking revealed potent growth inhibition (GI~50~ values: 0.72 μg/mL for MCF-7; 0.76 μg/mL for KM20L2), directing further purification [1] [4]. The process involved:
Table 2: Bioassay-Guided Purification Steps for Dolastatin 19
Step | Technique | Purpose | Key Outcome |
---|---|---|---|
Initial Extraction | Methanol/ethanol soaking | Bulk metabolite liberation | Crude organic extract |
Solvent Partitioning | Hexane-EtOAc-water | Enrichment of mid-polar metabolites | Cytotoxic aqueous-organic fraction |
Size-Exclusion Chromatography | Sephadex LH-20 | Desalting and rough fractionation | Active fractions (P388 assay) |
Normal-Phase Chromatography | Silica gel column | Separation by polarity | Subfractions with cancer cell inhibition |
Final Purification | Reversed-phase HPLC (C~18~) | Isolation of single compound | Pure dolastatin 19 (HRMS/NMR confirmation) |
Dolastatin 19 exemplifies the supply limitations plaguing marine drug discovery. Its isolation yield was exceptionally low: only 0.5 mg obtained from 600 kg of D. auricularia (yield: 8.33 × 10⁻⁸%) [1] [4]. This scarcity stems from:
To overcome these hurdles, total synthesis emerged as a key strategy. The first synthesis, achieved by Paterson et al. in 2006 via a 23-step sequence, validated the stereochemical reassignment of dolastatin 19 and provided 1.7% overall yield—orders of magnitude higher than isolation [9]. Key steps included:
Table 3: Yield Comparison of Dolastatin 19 from Natural vs. Synthetic Sources
Source | Yield | Advantages | Limitations |
---|---|---|---|
Natural Isolation (Sea Hare) | 0.5 mg/600 kg organism (8.33 × 10⁻⁸%) | Authentic biosynthetic product | Ecologically destructive; unsustainable |
Total Synthesis (Paterson, 2006) | 1.7% overall yield (23 steps) | Stereochemical control; scalable route | Low step efficiency; expensive reagents |
Semi-Synthesis (Auriside scaffold) | Not reported | Leverages common core | Depends on accessible natural analog |
Concluding Remarks
Dolastatin 19’s discovery underscores the potential of marine macrolides as cytotoxic agents, while its isolation and synthesis highlight the interplay between ecology, chemistry, and drug development. Bioassay-guided fractionation remains indispensable for identifying rare bioactive metabolites, but yield limitations necessitate innovative synthetic solutions. The successful stereochemical reassignment and synthesis of dolastatin 19 exemplify how advanced organic chemistry can overcome nature’s supply constraints, providing a blueprint for future marine-based therapeutics.
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7